molecular formula C6H14Cl2N2O2 B2571353 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride CAS No. 2416234-14-3

2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride

Cat. No.: B2571353
CAS No.: 2416234-14-3
M. Wt: 217.09
InChI Key: JNPWXOSNVQDCNY-UHFFFAOYSA-N
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Description

2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride is a compound that belongs to the class of azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride include other azetidine derivatives, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c1-8(4-6(9)10)5-2-7-3-5;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMQSALZZAEBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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